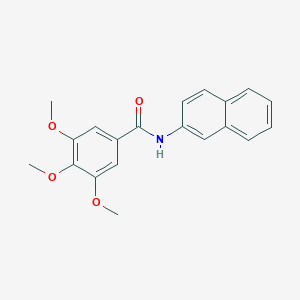

3,4,5-trimethoxy-N-(2-naphthyl)benzamide

Description

3,4,5-Trimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 2-naphthylamine moiety. The trimethoxybenzoyl scaffold is known to enhance interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities, while the naphthyl group contributes to lipophilicity and steric bulk, influencing membrane permeability and target specificity.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C20H19NO4/c1-23-17-11-15(12-18(24-2)19(17)25-3)20(22)21-16-9-8-13-6-4-5-7-14(13)10-16/h4-12H,1-3H3,(H,21,22) |

InChI Key |

LPSNHFCWSAABIN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Nitrophenyl) Derivatives

The compound 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide (IC₅₀: 1.4–20 µM) demonstrates potent P-gp inhibitory activity. The nitro group at the 2-position enhances electron-withdrawing effects, stabilizing the amide bond and improving target affinity .

N-(4-Bromophenyl) Derivatives

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () features a bromine substituent, which increases molecular weight (MW: 380.2 g/mol) and polarizability compared to the naphthyl analog (MW: 377.4 g/mol). The bromine atom may participate in halogen bonding with protein targets, as observed in its crystal structure, which forms N–H···O hydrogen-bonded chains .

N-(m-Tolyl) Derivatives

3,4,5-Trimethoxy-N-(m-tolyl)benzamide () substitutes the naphthyl group with a meta-methylphenyl group. This reduces steric bulk (molecular volume: ~250 ų vs. ~300 ų for naphthyl) and lipophilicity (clogP: ~3.5 vs.

Functional Group Modifications on the Benzamide Core

Hydroxybenzoyl Derivatives

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y, ) introduces a hydroxyl group ortho to the amide bond, enabling intramolecular hydrogen bonding. This structural feature reduces conformational flexibility and may enhance stability, as evidenced by its 96.9% HPLC purity . However, the hydroxyl group increases polarity, lowering clogP (~3.0) compared to the naphthyl derivative.

Piperidyl Derivatives (KU-54)

The antiulcer agent 3,4,5-trimethoxy-N-(3-piperidyl)benzamide (KU-54) () replaces the naphthyl group with a piperidine ring. This modification enhances basicity (pKa ~9.5) and facilitates interactions with gastric mucosa targets, increasing oxygen consumption in rat gastric tissues at 100 mg/kg . The naphthyl derivative lacks this basicity, suggesting divergent therapeutic applications.

Heterocyclic Modifications

Oxazolo[4,5-b]pyridinyl Derivatives

3,4,5-Trimethoxy-N-(2-methoxy-5-oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide () incorporates a fused oxazole-pyridine ring. This heterocycle enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors. The oxazole group also improves metabolic stability compared to the naphthyl moiety .

Thiazolyl Derivatives

The thiazole’s sulfur atom may engage in hydrophobic interactions, altering selectivity profiles compared to the naphthyl group .

Key Research Findings

- P-gp Inhibition : The 2-nitrophenyl analog exhibits superior P-gp inhibition (IC₅₀: 1.4 µM) compared to other derivatives, likely due to electron-withdrawing effects enhancing amide resonance .

- Antiulcer Activity : KU-54’s piperidine group facilitates interactions with mitochondrial enzymes in gastric mucosa, increasing oxygen consumption by 30% at 100 mg/kg .

- Structural Insights : Crystal structures of bromophenyl and methoxyphenyl derivatives reveal planar trimethoxybenzoyl rings and hydrogen-bonding patterns critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.